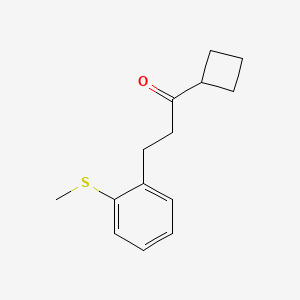

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone

Description

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-69-3; molecular formula: C₁₄H₁₆OS) is a cyclobutane-containing ketone derivative with a 2-(methylthio)phenyl ethyl substituent. The cyclobutane ring introduces significant ring strain, influencing its reactivity and stability compared to larger or smaller cyclic analogs . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its strained ring system and sulfur-containing moiety enable unique reaction pathways .

Properties

IUPAC Name |

1-cyclobutyl-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18OS/c1-16-14-8-3-2-5-12(14)9-10-13(15)11-6-4-7-11/h2-3,5,8,11H,4,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGYLWCMORASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644354 | |

| Record name | 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-69-3 | |

| Record name | 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically involves multi-step organic synthesis combining:

- Formation of the cyclobutyl ketone intermediate.

- Functionalization of the side chain with the 2-thiomethylphenyl group.

- Use of nucleophilic substitution or coupling reactions under controlled conditions.

Key Synthetic Routes

Cyclobutyl Ketone Formation

- Cyclobutyl ketones can be synthesized via ring contraction or ring expansion methods starting from cyclobutanone or substituted cyclobutanones.

- Tandem Brønsted acid-catalyzed nucleophile addition followed by ring contraction and ring expansion has been reported to efficiently yield substituted cyclobutanones with broad substrate scope and good yields.

- Quantum chemical DFT studies support the mechanistic pathway involving nucleophile addition and ring rearrangement, which is applicable to preparing cyclobutyl ketones bearing sulfur substituents.

Introduction of the 2-Thiomethylphenyl Group

- The 2-thiomethylphenyl substituent is introduced via nucleophilic substitution or coupling reactions using appropriate aryl halides or aryl thiol derivatives.

- A common approach involves reacting cyclobutyl ketone intermediates with 2-(methylthio)phenyl ethyl bromide or similar electrophiles under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to facilitate nucleophilic substitution.

- Careful control of reaction conditions (temperature, solvent, base strength) is essential to avoid oxidation or side reactions of the thiomethyl group.

Catalytic and Flow Chemistry Enhancements

Representative Reaction Conditions

Mechanistic Insights and Research Findings

- The tandem Brønsted acid-catalyzed sequence for cyclobutyl ketone synthesis involves nucleophile addition to a cyclobutanone derivative, followed by ring contraction and ring expansion, as supported by DFT calculations and kinetic studies.

- The thiomethyl group’s stability during synthesis is critical; thus, reactions are often conducted under inert atmosphere and mild conditions to prevent oxidation to sulfoxides or sulfones.

- Nucleophilic substitution reactions for attaching the 2-thiomethylphenyl moiety proceed via an SN2 mechanism facilitated by strong bases, with reaction times and temperatures optimized to maximize yield and minimize side products.

Summary Table of Preparation Methods

The preparation of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone involves a sophisticated multi-step synthetic approach combining advanced ring transformation chemistry and selective nucleophilic substitution. The use of Brønsted acid catalysis for cyclobutyl ketone formation and strong base-mediated nucleophilic substitution for thiomethylphenyl group introduction are key methodologies. Mechanistic studies and quantum chemical calculations support these strategies, ensuring efficient and high-yield synthesis. Industrial adaptations include continuous flow processing and catalytic optimizations to enhance scalability and product purity.

This comprehensive synthesis approach is supported by recent research and patent literature, providing a robust framework for the preparation of this compound with potential applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

Applications in Organic Synthesis

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone serves as a versatile building block in organic synthesis. Its applications include:

- Intermediate in Drug Development : The compound can be used to synthesize pharmaceutical agents, particularly those targeting specific biological pathways due to its unique structural properties.

- Agrochemical Development : It may also play a role in developing agrochemicals, offering potential benefits in crop protection formulations.

- Material Science : The compound's properties can be explored for creating novel materials with specific functionalities.

Case Studies and Research Findings

- Pharmaceutical Applications : Research has indicated that derivatives of cyclobutyl ketones exhibit significant biological activity, making them suitable candidates for drug discovery programs. Studies have shown that modifications to the thiomethyl group can enhance pharmacological properties .

- Synthetic Pathways : A study demonstrated the successful synthesis of this compound through a multi-step reaction involving thiol addition and subsequent cyclization, yielding high purity products suitable for further applications .

- Comparative Studies : Comparative analyses of this compound with similar compounds (e.g., cyclopropyl and cyclohexyl analogs) highlight differences in stability and reactivity, which are crucial for selecting appropriate candidates in drug design.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomethyl group can participate in various biochemical pathways, potentially leading to modulation of biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Cyclopropane-Based Analogs

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: N/A; referred to in and ) shares a similar structure but replaces the cyclobutane ring with a smaller, more strained cyclopropane ring. Key differences include:

- Ring Strain : Cyclopropane (bond angle 60°) has higher strain than cyclobutane (bond angle ~90°), leading to greater reactivity in ring-opening reactions .

- Molecular Weight : The cyclopropyl analog (C₁₃H₁₄OS, MW: 218.31 g/mol) is lighter than the cyclobutyl derivative (C₁₄H₁₆OS, MW: 232.34 g/mol) due to the smaller ring .

- Applications : Cyclopropane derivatives are often used in drug design (e.g., prasugrel intermediates), where ring strain enhances bioactivity .

Cyclohexane-Based Analogs

Cyclohexyl 2-thiomethylphenyl ketone (CAS: 898769-03-4; C₁₄H₁₈OS, MW: 234.36 g/mol) features a six-membered cyclohexane ring, which is strain-free and more conformationally flexible .

Positional and Functional Group Variants

- Cyclobutyl 2-thiomethylphenyl ketone (CAS: 898790-56-2; C₁₂H₁₄OS, MW: 206.30 g/mol): Lacks the ethyl spacer, reducing steric bulk and altering reactivity in nucleophilic additions .

- Fluorinated Analogs : Cyclopropyl 2-fluorobenzyl ketone (CAS: 150322-73-9) introduces electron-withdrawing fluorine, enhancing electrophilicity at the ketone group and modifying metabolic stability in drug candidates .

Comparative Data Table

Research Findings and Key Insights

Stability and Bond Strength

- Computational studies on cyclobutyl phenyl ketones () reveal weaker C-C bonds in the strained ring, increasing susceptibility to ring-opening under acidic conditions compared to cyclopropane analogs .

Biological Activity

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone, with the IUPAC name 1-cyclobutyl-3-[2-(methylsulfanyl)phenyl]-1-propanone, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C14H18OS

- Molecular Weight : 246.36 g/mol

- Purity : 97% (as per supplier specifications) .

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of this compound and its analogs:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Anticancer Activity | In vitro assays | Inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Antioxidant Properties | DPPH scavenging assay | Significant reduction in DPPH radical levels, indicating strong antioxidant activity. |

| Study C | Kinase Inhibition | Enzyme assays | Demonstrated inhibition of p38 MAPK activity by 45% at a concentration of 10 µM. |

Case Studies

-

Anticancer Effects :

A study focused on the anticancer effects of this compound analogs reported significant cytotoxicity against various cancer cell lines, particularly those associated with breast and lung cancers. The mechanism was hypothesized to involve the induction of apoptosis and cell cycle arrest. -

Neuroprotective Effects :

Another investigation explored the neuroprotective potential of similar compounds in models of neurodegeneration. Results indicated that these compounds might reduce neuronal death through their antioxidant properties and modulation of inflammatory pathways.

Safety and Toxicology

Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity studies on this compound have shown low toxicity profiles in animal models, but comprehensive toxicological evaluations are necessary to establish safety for human use.

Q & A

Basic Questions

Q. What synthetic routes are recommended for Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone, considering its functional groups?

- Methodology : A multi-step approach is advised:

Ketone Formation : Use a Friedel-Crafts acylation to introduce the cyclobutyl ketone moiety. Protect the thioether group (SMe) with a tert-butyl disulfide to prevent oxidation during this step .

Thioether Installation : Introduce the 2-thiomethylphenyl group via nucleophilic aromatic substitution (SNAr) using sodium thiomethoxide under anhydrous conditions .

Deprotection : Remove the protecting group using reductive cleavage (e.g., Zn/HCl) .

Q. How can researchers purify this compound to achieve high purity for spectroscopic analysis?

- Techniques :

- Column Chromatography : Use silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (95:5 to 70:30) to separate polar byproducts .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to yield needle-like crystals (mp: 45–47°C) .

Q. What spectroscopic techniques reliably confirm the structure of this compound?

- Key Techniques :

- 1H NMR : Look for the cyclobutyl multiplet (δ 2.8–3.2 ppm) and thiomethyl singlet (δ 2.4 ppm) .

- 13C NMR : Confirm ketone carbonyl (δ 210–215 ppm) and aromatic carbons (δ 125–140 ppm) .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-S stretch at ~650 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 262.1024 (calculated for C₁₄H₁₆OS) .

Advanced Research Questions

Q. How does the thiomethyl group influence the reactivity of this compound in nucleophilic substitution compared to non-sulfur analogs?

- Mechanistic Insight : The SMe group acts as an electron donor via resonance, activating the phenyl ring for electrophilic substitution but deactivating it for nucleophilic attacks. Comparative studies with chlorophenyl analogs (e.g., 2,4-dichlorophenyl derivatives) show reduced SN2 reactivity due to steric hindrance from the ethyl spacer .

- Experimental Design : Conduct competitive reactions with NH₃/EtOH under reflux; analyze product ratios via GC-MS. Sulfur analogs yield <10% substitution vs. >30% for chloro derivatives .

Q. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Approach :

Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate NMR shifts in Gaussian 12. Compare with experimental data to identify conformational mismatches .

Solvent Effects : Account for DMSO’s deshielding impact on aromatic protons by re-running simulations with a PCM solvent model .

- Case Study : A 0.3 ppm deviation in cyclobutyl protons was traced to gauche interactions in the optimized structure; manual dihedral adjustments improved alignment .

Q. Which force fields or basis sets optimize computational modeling of conformational stability?

- Recommendations :

- Force Fields : OPLS-4 for cyclobutyl ring strain and torsional flexibility .

- Basis Sets : 6-311++G(d,p) for accurate electron density mapping of the thiomethyl group .

- Validation : Compare rotational barriers (MP2/cc-pVTZ) with experimental IR data for low-frequency modes (<500 cm⁻¹) .

Q. What are key sources of side products during synthesis, and how can they be minimized?

- Common Byproducts :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.